![molecular formula C13H22O3Si B13920008 (3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol CAS No. 188875-63-0](/img/structure/B13920008.png)
(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxy group, and a methoxy group attached to a benzenemethanol core. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol typically involves the reaction of benzenemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, simpler alcohols, and substituted benzenemethanol compounds.
Aplicaciones Científicas De Investigación
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, while the ethoxy and methoxy groups enhance solubility and reactivity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but lacks the benzenemethanol core.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Similar structure but with an acetate group instead of benzenemethanol.
2-((Trimethylsilyl)methoxy)ethan-1-amine: Contains a trimethylsilyl group and an amine group.
Uniqueness
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
Propiedades
Número CAS |
188875-63-0 |
|---|---|
Fórmula molecular |
C13H22O3Si |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
[3-(2-trimethylsilylethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,3)8-7-15-11-16-13-6-4-5-12(9-13)10-14/h4-6,9,14H,7-8,10-11H2,1-3H3 |
Clave InChI |
MVRJMONUWNTPIJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


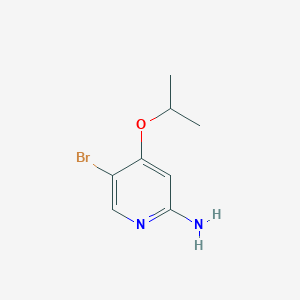

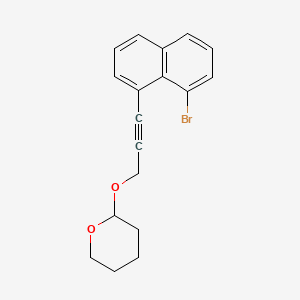
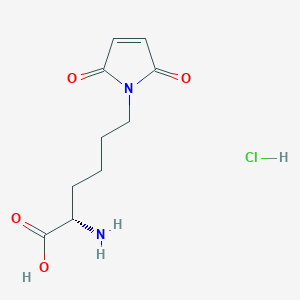
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)
![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
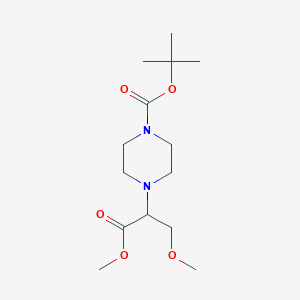

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
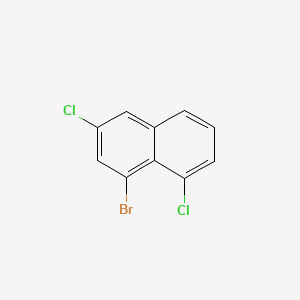
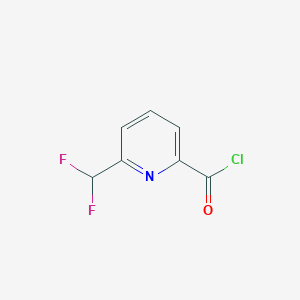
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)

